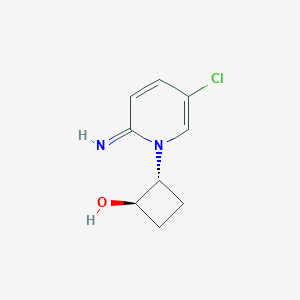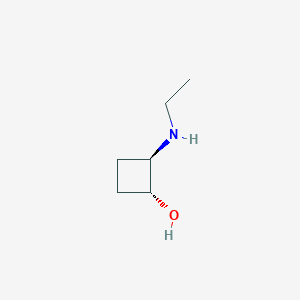
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
A study explored the cobalt/diamine-catalyzed 1,1-difluoroethylation and 2,2,2-trifluoroethylation of aryl Grignard reagents, highlighting the utility of diamine ligands in fluorination reactions, which could be relevant to the synthesis or application of the compound (Ohtsuka & Yamakawa, 2016).
Material Science
Research into polyimides based on aromatic diamines with cyclohexane groups, such as the one potentially similar to "2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride," has shown that these compounds can lead to materials with excellent solubility, thermal stability, and mechanical properties, suggesting potential applications in high-performance polymers (Yang, Su, & Hsiao, 2004).
Biological and Medical Applications
The synthesis of N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms, involving compounds structurally related to diamines, has been investigated for their structural properties, DNA interactions, antimicrobial, and cytotoxic activities. Such research underscores the potential biomedical applications of structurally complex diamines (Öztürk et al., 2019).
Photoluminescence and Forensic Applications
Azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino based organic ligands have been synthesized and shown to emit blue light, suggesting applications in forensic science for latent fingerprint detection and potentially in display technologies due to their photophysical properties (Srinivas et al., 2017).
Chemical Structure and Analysis
The synthesis and X-ray structure analysis of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a compound that shares structural motifs with "2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride," demonstrates the interest in detailed structural characterization of diamine derivatives for various chemical applications (Guillaume et al., 2017).
Propriétés
IUPAC Name |
2-cyclohexyl-2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;;/h8H,1-7,11-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUPQMZNRXCTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)




![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)





